molecular formula C22H27N7O B10997464 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide

Cat. No.: B10997464
M. Wt: 405.5 g/mol
InChI Key: QOULQTGGCHAOQU-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a carboxamide group, a dimethylpyrimidinyl moiety, and a phenylethyl-triazolyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The synthetic route typically includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethylpyrimidinyl Group: This step involves the reaction of the piperidine derivative with 4,6-dimethylpyrimidine under specific conditions to introduce the pyrimidinyl moiety.

    Attachment of the Phenylethyl-Triazolyl Group: The final step includes the reaction of the intermediate with 3-(2-phenylethyl)-1H-1,2,4-triazole to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or other moieties are replaced with different groups using appropriate reagents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique structure and biological activity.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H27N7O

Molecular Weight

405.5 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]piperidine-3-carboxamide

InChI

InChI=1S/C22H27N7O/c1-15-13-16(2)24-22(23-15)29-12-6-9-18(14-29)20(30)26-21-25-19(27-28-21)11-10-17-7-4-3-5-8-17/h3-5,7-8,13,18H,6,9-12,14H2,1-2H3,(H2,25,26,27,28,30)

InChI Key

QOULQTGGCHAOQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=NNC(=N3)CCC4=CC=CC=C4)C

Origin of Product

United States

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